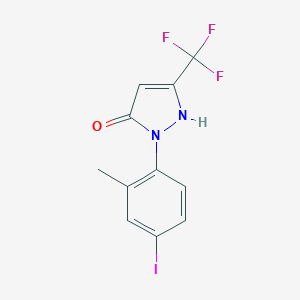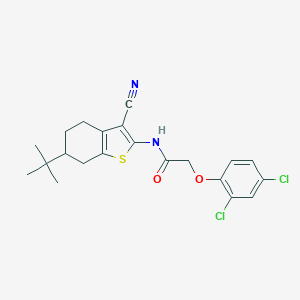![molecular formula C17H25N3O5S B301817 ethyl 4-[N-(methylsulfonyl)-N-phenylalanyl]piperazine-1-carboxylate](/img/structure/B301817.png)
ethyl 4-[N-(methylsulfonyl)-N-phenylalanyl]piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[N-(methylsulfonyl)-N-phenylalanyl]piperazine-1-carboxylate, also known as MSAP, is a synthetic compound that has been widely used in scientific research. It is a piperazine derivative that has shown potential in various fields, including medicinal chemistry, pharmacology, and neuroscience.
作用機序
The mechanism of action of ethyl 4-[N-(methylsulfonyl)-N-phenylalanyl]piperazine-1-carboxylate is not fully understood, but it is believed to act as a modulator of the dopamine and serotonin systems in the brain. ethyl 4-[N-(methylsulfonyl)-N-phenylalanyl]piperazine-1-carboxylate has been shown to bind to the dopamine transporter and inhibit the reuptake of dopamine, leading to an increase in dopamine levels in the brain. It has also been shown to bind to the serotonin transporter and inhibit the reuptake of serotonin, leading to an increase in serotonin levels in the brain.
Biochemical and Physiological Effects:
ethyl 4-[N-(methylsulfonyl)-N-phenylalanyl]piperazine-1-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, leading to an increase in mood and motivation. ethyl 4-[N-(methylsulfonyl)-N-phenylalanyl]piperazine-1-carboxylate has also been shown to have anxiolytic and antidepressant effects. In addition, ethyl 4-[N-(methylsulfonyl)-N-phenylalanyl]piperazine-1-carboxylate has been shown to have analgesic effects, making it a potential therapeutic agent for pain management.
実験室実験の利点と制限
Ethyl 4-[N-(methylsulfonyl)-N-phenylalanyl]piperazine-1-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high purity and yield. It has also been shown to have a long half-life, making it suitable for in vivo studies. However, there are also limitations to using ethyl 4-[N-(methylsulfonyl)-N-phenylalanyl]piperazine-1-carboxylate in lab experiments. It is a relatively new compound, and its long-term effects are not fully understood. In addition, it can be expensive to synthesize, limiting its use in some labs.
将来の方向性
There are several future directions for ethyl 4-[N-(methylsulfonyl)-N-phenylalanyl]piperazine-1-carboxylate research. One direction is to further explore its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to investigate its potential as a tool for studying the mechanisms of action of various drugs and neurotransmitters. Additionally, further research is needed to fully understand its long-term effects and potential side effects.
合成法
Ethyl 4-[N-(methylsulfonyl)-N-phenylalanyl]piperazine-1-carboxylate can be synthesized using a variety of methods, including the solid-phase peptide synthesis method and the solution-phase peptide synthesis method. The solid-phase peptide synthesis method involves the stepwise addition of amino acids to a resin-bound peptide chain. The solution-phase peptide synthesis method involves the coupling of amino acids in solution. Both methods have been used to synthesize ethyl 4-[N-(methylsulfonyl)-N-phenylalanyl]piperazine-1-carboxylate with high purity and yield.
科学的研究の応用
Ethyl 4-[N-(methylsulfonyl)-N-phenylalanyl]piperazine-1-carboxylate has been used in various scientific research applications, including drug discovery, neuropharmacology, and medicinal chemistry. It has been shown to have potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. ethyl 4-[N-(methylsulfonyl)-N-phenylalanyl]piperazine-1-carboxylate has also been used as a tool to study the mechanisms of action of various drugs and neurotransmitters.
特性
製品名 |
ethyl 4-[N-(methylsulfonyl)-N-phenylalanyl]piperazine-1-carboxylate |
|---|---|
分子式 |
C17H25N3O5S |
分子量 |
383.5 g/mol |
IUPAC名 |
ethyl 4-[2-(N-methylsulfonylanilino)propanoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H25N3O5S/c1-4-25-17(22)19-12-10-18(11-13-19)16(21)14(2)20(26(3,23)24)15-8-6-5-7-9-15/h5-9,14H,4,10-13H2,1-3H3 |
InChIキー |
NUKGJMSHXBUNPF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C(C)N(C2=CC=CC=C2)S(=O)(=O)C |
正規SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C(C)N(C2=CC=CC=C2)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B301734.png)
![5-{[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B301735.png)
![5-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B301736.png)

![4-ethyl-N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]benzamide](/img/structure/B301740.png)
![N-[2-methyl-5-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]-N'-(2-thienylcarbonyl)thiourea](/img/structure/B301741.png)
![dimethyl 5-[(2Z)-2-[5-cyano-1-(2-hydroxyethyl)-4-methyl-2,6-dioxopyridin-3-ylidene]hydrazinyl]benzene-1,3-dicarboxylate](/img/structure/B301745.png)
![4-[4-[3-methoxy-4-(2-phenylethoxy)benzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B301747.png)
![N,N-diethyl-2-(4-hydroxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B301749.png)
![N-cyclohexyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B301751.png)

![propan-2-yl (2E)-2-(4-fluorobenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301753.png)
![isopropyl 2-(4-methoxybenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301754.png)
![isopropyl 5-(3-methoxyphenyl)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301755.png)